
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
Overview
Description
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a chemical compound with a unique structure that includes both an aminoethyl group and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine typically involves the nitration of 2,6-diaminopyridine followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The amino groups can react with carbonyl compounds to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 3-Amino-2,6-pyridinediamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Condensation: Schiff bases or imines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Treatment of Autoimmune Diseases
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine has emerged as a potential therapeutic agent for various autoimmune and inflammatory conditions. According to a patent application (WO2015187089A1), this compound can inhibit the enzyme MTH1, which plays a crucial role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus . The inhibition of MTH1 is associated with immunomodulatory effects that may provide new treatment options for patients suffering from these chronic conditions.
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of cellular pathways that are dysregulated in autoimmune diseases. Research indicates that by inhibiting MTH1, the compound can reduce hyperinflammatory responses and promote tissue repair processes . This is particularly relevant for conditions characterized by excessive immune activation.
Synthesis and Drug Development
2.1 Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors . GSK-3 is implicated in various diseases, including cancer and neurodegenerative disorders. The ability to synthesize effective GSK-3 inhibitors from this compound highlights its significance in drug development pipelines.
2.2 Case Studies in Drug Formulation
Several studies have explored the formulation of drugs based on this compound derivatives. For instance, modifications to the core structure have been investigated to enhance bioavailability and target specificity for GSK-3 inhibition . These advancements are crucial for developing more effective therapeutic agents.
Stem Cell Research Applications
3.1 Induction of Pluripotent Stem Cells
Recent research has indicated that this compound can be utilized in protocols for inducing pluripotent stem cells (iPSCs). A patent (US20130273649A1) describes methods involving this compound to enhance the efficiency of iPSC generation from somatic cells . This application is significant for regenerative medicine and tissue engineering.
3.2 Implications for Regenerative Medicine
The ability to induce pluripotency using compounds like this compound opens new avenues for regenerative therapies. By facilitating the generation of iPSCs, researchers can explore their potential in repairing damaged tissues or organs affected by autoimmune diseases or degenerative conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
N6-(2-Aminoethyl)-FAD: A flavin adenine dinucleotide derivative with similar aminoethyl functionality.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl and amino functionalities.
Uniqueness
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is unique due to the presence of both a nitro group and an aminoethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a compound of significant interest in biological and medicinal chemistry. Its unique structure, featuring both an aminoethyl group and a nitro group on a pyridine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine |
Molecular Formula | C7H11N5O2 |
Molecular Weight | 183.19 g/mol |
CAS Number | 252944-01-7 |
Target Enzymes
This compound has been shown to interact with various enzymes, particularly cytokinin oxidase/dehydrogenase (CKO/CKX). This interaction is crucial as CKO/CKX is involved in the metabolism of cytokinins, which are plant hormones that regulate growth and development.
Mode of Action
The compound acts by cleaving the N6-substituted side chain of cytokinins, leading to the production of unsaturated aldehydes and adenine. This biochemical pathway suggests that this compound may influence cytokinin biosynthesis and metabolism, potentially enhancing grain yield in agricultural applications and improving resistance to abiotic stresses .
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. Furthermore, preliminary studies suggest potential anticancer activity, although more extensive clinical trials are necessary to confirm these findings .
Applications in Agriculture
The compound's ability to modulate cytokinin activity presents opportunities for agricultural use. It has been proposed as a biochemical probe for enhancing crop resilience and productivity by influencing plant hormone levels .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis and Activity Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the amino group significantly affected antimicrobial potency .
- Cytokinin Interaction Studies : Research demonstrated that this compound could effectively inhibit CKO/CKX activity in vitro, leading to increased levels of active cytokinins in plant tissues .
- Therapeutic Potential : Investigations into its anticancer properties revealed that this compound could induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell growth and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Biological Activity | Notable Differences |
---|---|---|---|
N6-(2-Aminoethyl)-FAD | Flavin adenine dinucleotide derivative | Enzyme cofactor | Lacks nitro group |
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silane compound with amino functionalities | Varies widely | Different core structure |
5-Nitropyridine-2,6-diamine | Contains nitro and amine groups | Moderate kinase inhibition | Simpler structure without aminoethyl group |
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for characterizing N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, particularly - and -NMR to confirm the nitro and aminoethyl substituents. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₇H₁₁N₅O₂, MW 197.195 g/mol). Reverse-phase HPLC with UV detection (e.g., at 254 nm) can assess purity, while differential scanning calorimetry (DSC) may be used to study thermal stability .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) combined with periodic HPLC analysis is recommended to validate storage conditions .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A plausible route involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, reacting 2,6-dichloro-3-nitropyridine with excess 1,2-diaminoethane under alkaline conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol). Reaction progress can be monitored by thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., N6-[(4-fluorophenyl)methyl] variants) or assay conditions. To address this:
- Perform comparative studies using standardized assays (e.g., kinase inhibition assays for glycogen synthase kinase-3 (GSK-3)).
- Use orthogonal techniques (e.g., X-ray crystallography for binding mode validation) alongside activity assays.
- Control for stereochemistry and purity (>95% by HPLC) to isolate structure-activity relationships .
Q. What experimental strategies are recommended for studying the compound’s role in stem cell differentiation?
- Methodological Answer : In vitro differentiation protocols using pluripotent stem cells require:
- Dose-response studies (e.g., 0.1–10 µM) to optimize GSK-3 inhibition.
- Co-administration with other small molecules (e.g., CHIR99021) to assess synergistic effects.
- Functional validation via qPCR (e.g., monitoring NANOG downregulation) and immunocytochemistry for dopamine neuron markers (e.g., tyrosine hydroxylase) .
Q. How can researchers validate the compound’s interaction with DNA or proteins?
- Methodological Answer :
- DNA interaction : Use primer extension assays with lesion-containing templates (e.g., 1,N6-γ-HMHP-dA analogs) and polymerases (e.g., hpol) to study replication fidelity. Analyze products via HPLC-ESI-FTMS for error quantification .
- Protein binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Structural insights can be gained through cryo-EM or molecular docking simulations .
Q. What analytical approaches are suitable for detecting degradation products of this compound?
- Methodological Answer : Accelerated degradation under stress conditions (acid/base/oxidative) followed by:
- LC-MS/MS to identify degradation products (e.g., nitro group reduction to amine).
- TGA and DSC to correlate thermal events with chemical stability.
- Quantify degradation kinetics using Arrhenius modeling for shelf-life prediction .
Q. Contradiction Analysis & Best Practices
- Conflicting Bioactivity Data : Cross-validate findings using multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and in vivo models to rule out cell-type-specific effects .
- Synthetic Yield Variability : Optimize reaction stoichiometry (e.g., 1.5 equivalents of diamine) and solvent systems (e.g., DMF vs. THF) to improve reproducibility .
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252944-01-7 | |
Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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